molecular formula C21H22ClNO3 B3935840 8-[2-[2-(2-Chloro-4,6-dimethylphenoxy)ethoxy]ethoxy]quinoline

8-[2-[2-(2-Chloro-4,6-dimethylphenoxy)ethoxy]ethoxy]quinoline

Cat. No.: B3935840
M. Wt: 371.9 g/mol
InChI Key: LCDXWDDVMNJURC-UHFFFAOYSA-N
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Description

8-[2-[2-(2-Chloro-4,6-dimethylphenoxy)ethoxy]ethoxy]quinoline is a complex organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of a quinoline core substituted with a 2-chloro-4,6-dimethylphenoxy group and ethoxy linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-[2-(2-Chloro-4,6-dimethylphenoxy)ethoxy]ethoxy]quinoline typically involves multiple steps, starting with the preparation of the 2-chloro-4,6-dimethylphenol derivative. This intermediate is then reacted with ethylene oxide to form the corresponding ethoxy derivative. The final step involves the coupling of this intermediate with a quinoline derivative under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-[2-[2-(2-Chloro-4,6-dimethylphenoxy)ethoxy]ethoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

8-[2-[2-(2-Chloro-4,6-dimethylphenoxy)ethoxy]ethoxy]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-[2-[2-(2-Chloro-4,6-dimethylphenoxy)ethoxy]ethoxy]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 8-[2-(4-chloro-2,5-dimethylphenoxy)ethoxy]quinoline
  • 8-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]quinoline

Uniqueness

8-[2-[2-(2-Chloro-4,6-dimethylphenoxy)ethoxy]ethoxy]quinoline is unique due to its specific substitution pattern and the presence of multiple ethoxy linkages. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO3/c1-15-13-16(2)21(18(22)14-15)26-12-10-24-9-11-25-19-7-3-5-17-6-4-8-23-20(17)19/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDXWDDVMNJURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCCOCCOC2=CC=CC3=C2N=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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